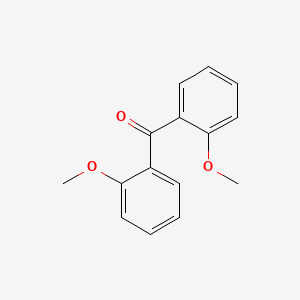

2,2'-Dimethoxybenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-13-9-5-3-7-11(13)15(16)12-8-4-6-10-14(12)18-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNBCDKAHGNAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927043 | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1336-26-1, 13102-33-5 | |

| Record name | Methanone, bis(methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Dimethoxybenzophenones and Their Derivatives

Strategies for Substituted Benzophenone (B1666685) Core Synthesis

The construction of the central benzophenone framework is the foundational step in accessing these valuable compounds. Methodologies predominantly revolve around classical organic reactions, with modern catalytic approaches offering enhanced efficiency and selectivity.

Friedel-Crafts Acylation Approaches for Tetramethoxybenzophenone Precursors

A common and effective strategy for synthesizing dimethoxybenzophenone (B8647296) derivatives involves the initial construction of a tetramethoxybenzophenone precursor via Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction typically employs a dimethoxy-substituted benzene (B151609) derivative and an acylating agent in the presence of a catalyst.

One notable example is the synthesis of 2,2',4,4'-tetramethoxybenzophenone (B1605662), a key intermediate. This is often achieved through the reaction of m-dimethoxybenzene with oxalyl chloride. chemimpex.comgoogle.com The reaction is typically catalyzed by agents such as azoisobutyronitrile or benzoyl peroxide. google.comwikipedia.org The choice of solvent can vary, with options including dichloroethane, toluene, xylene, nitrobenzene, and chlorobenzene. google.comwikipedia.org

| Reactants | Catalyst | Solvent | Temperature (°C) | Time (h) | Product |

| m-Dimethoxybenzene, Oxalyl chloride | Azoisobutyronitrile or Benzoyl peroxide | Dichloroethane, Toluene, Xylene, Nitrobenzene, or Chlorobenzene | 70-80 | 1.5 | 2,2',4,4'-Tetramethoxybenzophenone |

This tetramethoxy intermediate serves as a versatile platform for further modifications, including selective demethylation to yield various hydroxylated and methoxylated benzophenones. google.comwikipedia.org

Catalytic Approaches for Substituted Benzophenone Derivatives

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve the efficiency and environmental footprint of benzophenone synthesis. These approaches often utilize Lewis acids or transition metal catalysts to facilitate the acylation reaction under milder conditions.

The Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with various acyl chlorides, including methoxy-substituted benzoyl chlorides, is a well-studied reaction. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and the methoxy (B1213986) group on the anisole ring directs the incoming acyl group primarily to the para position, with some ortho substitution also observed. vedantu.comchegg.comyoutube.comnih.gov The regioselectivity is influenced by steric hindrance and the electronic effects of the substituents.

Recent advancements have explored the use of solid acid catalysts, such as zeolites, to promote the acylation of anisole with benzoyl chloride, offering advantages in terms of catalyst recyclability and reduced waste. nih.gov These catalysts have demonstrated high conversion rates and excellent selectivity for the desired 4-methoxybenzophenone (B1664615) product. nih.gov

Functionalization and Derivatization of Dimethoxybenzophenone Scaffolds

Once the core benzophenone structure is established, further functionalization and derivatization are often necessary to achieve the desired properties and molecular complexity. These transformations typically involve reactions targeting the methoxy groups or other positions on the aromatic rings.

Alkylation and Demethylation Transformations in Benzophenone Synthesis

Alkylation and demethylation are crucial transformations for modifying the substitution pattern of dimethoxybenzophenones. These reactions allow for the introduction or removal of methyl groups from the hydroxyl or methoxy functionalities, providing access to a diverse range of derivatives.

A key transformation in the synthesis of hydroxylated dimethoxybenzophenones is the selective demethylation of tetramethoxy precursors. For instance, 2,2',4,4'-tetramethoxybenzophenone can be demethylated to yield 2,2'-dihydroxy-4,4'-dimethoxybenzophenone (B89677). google.comwikipedia.org This reaction is typically carried out using a Lewis acid such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) in an organic solvent. google.comwikipedia.org The reaction temperature is generally maintained around 50°C for a period of 2-3 hours. google.comwikipedia.org

Conversely, methylation is employed to convert hydroxylated benzophenones to their methoxy derivatives. For example, 2,2',4-trihydroxybenzophenone (B1594374) can be selectively methylated using dimethyl sulfate (B86663) in the presence of a base like sodium carbonate to prepare 2,2'-dihydroxy-4-methoxybenzophenone. google.com

| Starting Material | Reagent(s) | Product |

| 2,2',4,4'-Tetramethoxybenzophenone | AlCl₃, ZnCl₂, or BF₃ | 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone |

| 2,2',4-Trihydroxybenzophenone | Dimethyl sulfate, Sodium carbonate | 2,2'-Dihydroxy-4-methoxybenzophenone |

These transformations are fundamental in creating a library of substituted benzophenones with varying degrees of methoxylation and hydroxylation.

Synthesis of Complex Benzophenone-Containing Molecular Architectures

The benzophenone scaffold serves as a versatile building block for the construction of more complex and often biologically active molecules. The inherent properties of the benzophenone core can be integrated into larger molecular frameworks to impart specific functions.

For instance, benzophenone derivatives have been incorporated into various heterocyclic systems to generate novel compounds with potential anti-inflammatory activity. chemicalbook.com The synthesis often involves a multi-step sequence where a functionalized benzophenone is reacted with other reagents to build the heterocyclic ring. For example, benzophenones can be converted to thiosemicarbazones, which then undergo cyclization with α-haloketones to form thiazole (B1198619) derivatives. chemicalbook.com

Furthermore, the benzophenone moiety has been linked to other molecular entities, such as piperidine (B6355638) analogues, to create conjugates with potential antileukemic activities. google.com These complex architectures highlight the utility of the benzophenone scaffold in medicinal chemistry and drug discovery. The synthesis of such molecules often relies on standard coupling reactions and functional group transformations to connect the benzophenone unit to other parts of the molecule.

Photochemical and Photophysical Research of Dimethoxybenzophenones

Fundamental Excited State Chemistry

The absorption of ultraviolet light by benzophenone (B1666685) and its derivatives initiates a cascade of photophysical and photochemical processes that are governed by the nature of their excited states. The presence of ortho-methoxy substituents in 2,2'-dimethoxybenzophenone (B77492) significantly influences these pathways.

Triplet State Formation and Quenching Kinetics of Benzophenone Derivatives

Upon photoexcitation, benzophenones typically undergo rapid intersystem crossing (ISC) from the initially formed singlet excited state (S₁) to a triplet state (T₁). This process is remarkably efficient for benzophenone itself and many of its derivatives, leading to a high triplet quantum yield. For ortho-substituted benzophenones, such as those with methyl or isopropyl groups, the hydrogen-abstraction step has been shown to occur from the triplet state, which has a lifetime of 30 nanoseconds or less. rsc.org This short triplet lifetime is indicative of a rapid deactivation pathway, often intramolecular hydrogen abstraction.

The quenching of the benzophenone triplet state can occur through various mechanisms, including energy transfer to other molecules or chemical reactions such as hydrogen abstraction. The rate of quenching is dependent on the concentration of the quenching agent and the specific reactivity of the triplet state. For benzophenone derivatives, the reactivity of the triplet state is influenced by the nature and position of the substituents. Electron-donating groups, such as methoxy (B1213986) groups, can affect the energy and reactivity of the triplet state.

| Compound | Triplet State Lifetime | Key Observations |

|---|---|---|

| ortho-Alkylbenzophenones | ≤ 30 ns | Rapid deactivation via intramolecular hydrogen abstraction. rsc.org |

| Benzophenone | ~6.5–16 ps (liquid phase) | Triplet formation is highly efficient. acs.org |

Mechanisms of Photoreduction and Hydrogen Abstraction in Aromatic Ketones

A hallmark of benzophenone photochemistry is its ability to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. This photoreduction process is initiated by the excited triplet state of the benzophenone. The reaction can proceed via an intermolecular mechanism, where a hydrogen atom is abstracted from a solvent or another molecule, or an intramolecular mechanism if a suitable hydrogen donor is present within the same molecule.

In the case of ortho-alkyl substituted benzophenones, intramolecular hydrogen abstraction from the ortho-alkyl group is a dominant process. rsc.org This proceeds through a six-membered cyclic transition state, which is sterically favorable. For this compound, a similar intramolecular hydrogen abstraction from one of the methoxy groups is conceivable, which would lead to the formation of a biradical intermediate. This process, known as photoenolization, has been observed in other ortho-substituted benzophenones. rsc.org The resulting enol tautomer can then undergo subsequent reactions or revert to the original ketone.

The efficiency of hydrogen abstraction is dependent on the reactivity of the excited ketone and the bond dissociation energy of the C-H bond of the hydrogen donor. The electrophilic character of the nπ* triplet state of benzophenones makes them reactive towards hydrogen abstraction.

Influence of Substituents and Solvent Polarity on Excited State Properties

Substituents on the phenyl rings of benzophenone can significantly alter its photophysical and photochemical properties. Electron-donating groups, like the methoxy group, can influence the energy levels of the singlet and triplet states, the efficiency of intersystem crossing, and the reactivity of the excited states. The position of the substituent is also critical; ortho substituents can introduce steric hindrance that affects the conformation of the molecule and the accessibility of the carbonyl group. researchgate.net

Solvent polarity also plays a crucial role in the photochemistry of benzophenones. The energy of the nπ* and ππ* excited states can be affected differently by the polarity of the solvent. In polar solvents, the nπ* state is generally destabilized, while the ππ* state is stabilized. This can alter the relative energies of the singlet and triplet states and, consequently, the photochemical pathways. For instance, a change in solvent polarity can influence the rate of intersystem crossing and the quantum yield of photoreduction.

| Factor | Influence on Benzophenone Photochemistry | Relevance to this compound |

|---|---|---|

| ortho-Substituents | Can lead to intramolecular reactions like photoenolization. rsc.org Affects molecular conformation and reactivity. researchgate.net | The two ortho-methoxy groups can facilitate intramolecular hydrogen abstraction. |

| Solvent Polarity | Affects the relative energies of nπ* and ππ* excited states, influencing reaction pathways. | The balance between photoreduction and other decay pathways can be tuned by the solvent. |

Photoinduced Electron and Proton Transfer Mechanisms in Benzophenone Systems

Beyond hydrogen abstraction, excited benzophenones can also participate in photoinduced electron transfer (PET) and proton-coupled electron transfer (PCET) processes. In PET, the excited benzophenone can act as either an electron acceptor or donor, depending on the redox properties of the interacting molecule. The presence of electron-donating methoxy groups in this compound would likely enhance its ability to act as an electron donor in its excited state.

Photoinduced intramolecular electron transfer has been observed in systems where a diaminofluorene (B97380) chromophore is linked to two benzophenone subunits. rsc.org In such systems, the benzophenone moieties act as electron acceptors. For this compound, while no explicit studies on its PET reactions are available, it is plausible that it could engage in similar processes, with the methoxy-substituted phenyl rings influencing the electron transfer rates and efficiencies.

Proton transfer coupled with electron transfer is another important mechanistic pathway. The initial photochemical step can be the transfer of an electron, followed by a proton, or a concerted transfer of both. The specific mechanism is often dictated by the solvent and the nature of the reactants.

Advanced Photochemical Transformations

The reactivity of the excited states of dimethoxybenzophenones can be harnessed for various synthetic applications. One such application is the mediation of photodecarboxylation reactions.

Photodecarboxylation Reactions Mediated by Dimethoxybenzophenones

Benzophenone and its derivatives can act as photosensitizers in decarboxylation reactions of carboxylic acids. rsc.org In this process, the excited triplet state of the benzophenone abstracts a hydrogen atom from a suitable donor, and the resulting radical species can then induce the decarboxylation of a carboxylic acid. Alternatively, the excited benzophenone can directly interact with the carboxylate to initiate the decarboxylation.

Microflow Photochemistry and Reactor Design for Enhanced Reaction Efficiency

The application of microflow technology in photochemistry offers significant advantages for enhancing reaction efficiency, selectivity, and safety. nih.gov The design of microreactors, characterized by channels with dimensions typically below 1 mm, facilitates precise control over reaction parameters such as residence time, temperature, and mixing. nih.gov This high degree of control is particularly beneficial for photochemical reactions, where issues like light penetration, quantum yield, and the formation of byproducts are critical. gatech.edu

Microflow reactors inherently possess a high surface-area-to-volume ratio, which allows for uniform irradiation of the reaction mixture. gatech.edu This is a marked improvement over conventional batch reactors, where the light intensity can decrease significantly as it penetrates deeper into the solution, leading to non-uniform reaction conditions and reduced efficiency. gatech.eduresearchgate.net The shallow path lengths in microchannels ensure that photons are distributed more evenly throughout the reaction medium, which can lead to higher quantum yields and cleaner reactions. gatech.edu

Modern photoreactor designs often incorporate features to maximize photon capture and ensure reproducible results. nih.govwhiterose.ac.uk Key design considerations include:

Light Source: The use of pseudo-monochromatic high-power LEDs allows for the selection of specific wavelengths to excite the target molecule, minimizing unwanted side reactions. whiterose.ac.uk The geometric arrangement of the light source relative to the reactor is optimized to ensure maximum irradiation of the reaction channels. nih.gov

Material: The material of the microreactor is crucial. Quartz is often used for its transparency to low-wavelength UV light, enabling a broader range of photochemical reactions compared to materials like Pyrex which have higher absorbance at these wavelengths. gatech.edu Fused silica (B1680970) capillaries are also employed for their transparency and chemical inertness.

Temperature Control: Efficient cooling systems are integrated into photoreactor designs to decouple thermal and photochemical effects, allowing for precise control over the reaction temperature. whiterose.ac.uk

Flow Control: Continuous-flow operation prevents the accumulation of products in the irradiated zone, which can inhibit the reaction or lead to secondary photoreactions. gatech.edu This design avoids issues like crystallization of products within the reactor. gatech.edu

A comparison between batch and microflow reactors highlights the advantages of the latter in terms of efficiency and selectivity.

| Parameter | Batch Reactor | Microflow Reactor |

| Light Penetration | Non-uniform, decreases with depth | Uniform and efficient irradiation |

| Temperature Control | Difficult to maintain uniformly | Precise and uniform control |

| Product Residence Time | Products remain in irradiated zone | Products are continuously removed |

| Surface-to-Volume Ratio | Low | High, enhancing mass and heat transfer |

| Scalability | Can be challenging and unsafe | Safer and more straightforward scale-up |

While specific studies focusing solely on the microflow photochemistry of this compound are not extensively detailed in the provided literature, the principles and reactor designs discussed are broadly applicable. For instance, the pinacol (B44631) formation reaction of benzophenone has been successfully demonstrated in microreactors, showcasing the potential for such systems to improve reaction efficiency and control. gatech.edu Given the photochemical activity of the benzophenone core, it is anticipated that the use of microflow reactors for reactions involving this compound would lead to similar enhancements in reaction efficiency and product selectivity.

Application in Photolabile Protecting Group Systems

Photolabile protecting groups (PPGs), also known as photoremovable or photocleavable protecting groups, are moieties that can be removed from a molecule upon irradiation with light. wikipedia.org This technique provides a high degree of spatial and temporal control over the release of active molecules, making it a valuable tool in organic synthesis, biochemistry, and materials science. wikipedia.orgacs.org The use of light as a "traceless reagent" avoids the need for harsh chemical deprotection conditions. wikipedia.org

Benzophenone and its derivatives are known to act as photosensitizers. In the context of protecting group chemistry, a photosensitizer can absorb light and transfer the energy to another molecule, initiating a cleavage reaction. For instance, dimethoxybenzophenone (B8647296) has been used as a sensitizer (B1316253) to facilitate the deprotection of a secondary amine through a process of photoinduced electron transfer. acs.org Upon excitation by light, the dimethoxybenzophenone sensitizer initiates an electron transfer cascade that leads to the cleavage of the protecting group and the release of the free amine. acs.org

The general mechanism for many PPGs involves the absorption of a photon, leading to an excited state that undergoes a chemical transformation to release the protected functional group. wikipedia.org Common classes of PPGs include those based on nitrobenzyl, phenacyl, and benzoin (B196080) moieties. wikipedia.org

The efficiency of a photolabile protecting group system is determined by several factors, including:

Quantum Yield (Φ): This represents the number of molecules deprotected per photon absorbed. A high quantum yield is desirable for efficient cleavage with minimal light exposure.

Molar Extinction Coefficient (ε): A high molar extinction coefficient at the irradiation wavelength allows for efficient light absorption by the chromophore.

Wavelength Selectivity: The ability to cleave a specific protecting group using a particular wavelength of light without affecting other groups is known as chromatic orthogonality. harvard.edu This allows for the sequential deprotection of multiple functional groups. For example, a 3',5'-dimethoxybenzoin derivative can be sensitive to 254 nm light, while a 2-nitroveratryl group is sensitive to 420 nm light, allowing for their selective removal. harvard.edu

While the direct use of this compound as a photolabile protecting group itself is not detailed in the provided research, its structural similarity to other photochemically active benzophenone derivatives suggests its potential application in such systems, most likely as a photosensitizer. The methoxy substituents on the benzophenone core can influence the photophysical properties, such as the energy of the excited state and the efficiency of intersystem crossing, which are critical for photosensitization processes.

The table below summarizes key characteristics of different classes of photolabile protecting groups, providing a context for the potential role of benzophenone derivatives.

| Protecting Group Class | Typical Chromophore | Protected Groups | Common Deprotection Wavelengths |

| Nitrobenzyl | 2-Nitrobenzyl | Carboxylates, Phosphates, Amines, Alcohols | 200-320 nm |

| Phenacyl | Arylcarbonylmethyl | Carboxylates, Phosphates, Sulfonates | UV range |

| Benzoin | Benzoin esters | Carboxylic acids, Phosphates | UV range |

| Coumarin | Coumarin-4-ylmethyl | Carboxylates, Phosphates, Amines | > 350 nm |

Further research would be necessary to fully elucidate the specific efficiency and applicability of this compound in photolabile protecting group strategies, either as a core PPG structure or as a sensitizer.

Computational and Theoretical Investigations of Dimethoxybenzophenone Systems

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental to exploring the geometric and electronic characteristics of molecules. These ab initio approaches solve the electronic Schrödinger equation to provide detailed information about orbital energies, charge distributions, and molecular stability. nih.gov

Density Functional Theory (DFT) has become a popular and effective method in computational chemistry due to its favorable balance of accuracy and computational cost. dtu.dk It is widely used to determine the optimized geometric configuration and electronic ground-state properties of molecules. researchgate.net For dimethoxybenzene derivatives, DFT calculations are employed to analyze structural parameters, electronic properties like HOMO and LUMO energy levels, energy gaps, and molecular electrostatic potentials (MEPs). nih.gov Hybrid functionals, such as B3LYP, are often chosen as they provide a good balance between accuracy and computational expense, while various basis sets like Def2-TZVP or 6-311G(d,p) are selected based on the desired accuracy and computational resources. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate excited-state properties. wikipedia.org This method is crucial for studying how molecules interact with light, allowing for the calculation of excitation energies, frequency-dependent response properties, and photoabsorption spectra. wikipedia.orgrsc.org TD-DFT can be implemented in two main ways: the linear-response formalism, which calculates all excitations in a single calculation, and the time-propagation scheme, where the time-dependent Kohn-Sham equations are integrated over time. dtu.dk Both methods are valuable for simulating and interpreting experimental ultraviolet-visible (UV-Vis) absorption spectra of complex organic molecules. nih.gov

| Method | Primary Application | Key Information Obtained | Common Functionals/Basis Sets |

|---|---|---|---|

| DFT | Ground-state properties | Optimized molecular geometry, HOMO/LUMO energies, molecular electrostatic potential (MEP), thermodynamic stability. nih.gov | B3LYP, PBE0, PBE / 6-31G(d), 6-311G(d,p), Def2-TZVP. nih.gov |

| TD-DFT | Excited-state properties | Excitation energies, absorption and emission spectra, charge transfer characteristics in excited states. wikipedia.orgrsc.org | CAM-B3LYP, B3LYP / 6-31+G(d,p). researchgate.netresearchgate.net |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (Eg) between the HOMO and LUMO is a critical descriptor of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov For instance, in studies of dimethoxybenzene derivatives, the HOMO-LUMO gap is calculated to assess thermodynamic stability, which is a valuable property for pharmaceutical applications. nih.gov

Charge transfer is the movement of electron density from one part of a molecule to another or between molecules. vu.nl This phenomenon is crucial in both ground-state and excited-state processes. Computational methods can quantify charge transfer through techniques like Mulliken population analysis and by visualizing Molecular Electrostatic Potential (MEP) maps. researchgate.net MEPs reveal the electrophilic and nucleophilic sites of a molecule, providing insight into its intermolecular interaction capabilities. nih.gov For example, analysis of related compounds shows that specific substituents can create electrophilic regions, making the molecule a better hydrogen bond donor, or nucleophilic regions, making it a better acceptor. nih.gov These characteristics are vital for understanding how the molecule might interact with biological targets. nih.gov

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.9636 | Indicates electron-donating capability. nih.gov |

| LUMO Energy | -1.9800 | Indicates electron-accepting capability. nih.gov |

| Energy Gap (Eg) | 3.9836 | Relates to chemical reactivity and kinetic stability. nih.gov |

*Data based on a representative dimethoxybenzene derivative from a DFT study. nih.gov

Simulation of Photochemical Reaction Mechanisms via Theoretical Models

Photochemical reactions are processes initiated by the absorption of light, leading to transitions between different electronic states. nih.gov Simulating these reactions is complex because they often violate the Born-Oppenheimer approximation, which assumes that the motion of electrons and nuclei can be treated separately. nih.gov Theoretical models must therefore account for nonadiabatic dynamics, where a molecule can transition between different potential energy surfaces. nih.gov

A key feature in photochemistry is the conical intersection, a point where two electronic states become degenerate, providing an efficient pathway for the molecule to return from an excited state to the ground state nonradiatively. nih.gov Theoretical simulations trace the path of a nuclear wavepacket after photoexcitation as it moves on the excited-state potential energy surface, relaxes toward a conical intersection, and funnels through it to form photoproducts. nih.gov Machine learning techniques are increasingly being combined with nonadiabatic photodynamics simulations to accelerate these computationally expensive calculations, enabling the study of complex organic molecules and their reaction mechanisms. nsf.gov

Theoretical Prediction and Validation of Spectroscopic Signatures

Computational methods, particularly TD-DFT, are instrumental in predicting and interpreting the spectroscopic signatures of molecules. researchgate.net By calculating the vertical excitation energies from the ground state to various excited states, it is possible to simulate the UV-Vis absorption spectrum. nih.gov The calculated spectrum, including the position of absorption maxima (λmax) and oscillator strengths, can then be compared with experimental data for validation. nih.gov

This correlation between theoretical predictions and experimental results is powerful. It allows for the assignment of specific electronic transitions to observed absorption bands and helps understand how structural modifications, such as the addition of different substituent groups, affect the color and photophysical properties of a molecule. researchgate.net For complex systems, theoretical predictions can also help interpret unique spectroscopic features that arise from phenomena like intramolecular hydrogen bonding. researchgate.net

Computational Electrochemistry: Redox Potential Predictions for Benzophenone (B1666685) Derivatives

Computational electrochemistry provides a valuable means to predict the redox potentials of chemical species, a key thermodynamic quantity describing the tendency of a species to gain or lose electrons. umn.edu This is particularly useful when experimental measurements are difficult to obtain due to high reactivity or irreversible electrochemical processes. umn.edu

For substituted benzophenones, studies have shown a strong linear relationship between the experimentally measured reduction potentials and the LUMO energies calculated using DFT. researchgate.net Benzophenones typically undergo two one-electron reductions; the first is often a reversible process that forms a stable radical anion. researchgate.net The energy of the LUMO is directly related to the ease of accepting an electron, and therefore, it correlates well with the first reduction potential. researchgate.net This relationship enables the prediction of reduction potentials for other benzophenone derivatives, which is important in fields like coordination chemistry where the electronic properties of a ligand affect the reactivity of a metal center. researchgate.net Computational protocols often combine DFT with implicit solvent models (like the Polarizable Continuum Model, PCM) to account for the effects of the solvent environment on the redox potential. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of compounds with their physicochemical properties or biological activities. wikipedia.orglongdom.org QSAR modeling is a powerful computational approach in drug discovery and chemical risk assessment, as it allows for the prediction of a compound's properties without the need for synthesis and experimental testing. jocpr.comnih.gov

In a QSAR model, the chemical structure is represented by a set of "predictor" variables known as molecular descriptors. wikipedia.org These descriptors can be derived from computational chemistry calculations and include properties such as molecular weight, lipophilicity, electronegativity, and quantum chemical parameters like HOMO/LUMO energies. longdom.org The model then takes the form of a mathematical equation: Activity = f(descriptors) + error. wikipedia.org For dimethoxybenzene derivatives, QSAR can be influenced by molecular geometry, intermolecular interactions, and electronic properties revealed through crystallographic and DFT analyses. nih.gov By identifying the key structural features that govern a particular activity, QSAR models can guide the design of new molecules with enhanced or optimized properties. jocpr.comnih.gov

Coordination Chemistry and Ligand Development Involving Benzophenone Derivatives

Design and Synthesis of Benzophenone-Derived Ligands

There is a notable lack of published research detailing the design and synthesis of ligands specifically derived from 2,2'-Dimethoxybenzophenone (B77492). Scientific literature extensively covers the synthesis and ligand applications of other substituted benzophenones, particularly hydroxylated derivatives, but does not provide specific methodologies or characterization for ligands originating from this compound.

Complexation with Transition Metals: Structural and Electronic Characterization

Consistent with the absence of ligand synthesis data, there is no available information on the complexation of this compound or its derivatives with transition metals. Consequently, structural and electronic characterization data, which would typically include techniques like X-ray crystallography, spectroscopy (UV-Vis, IR), and computational studies to elucidate the geometry and electronic properties of such complexes, are not found in the existing body of scientific work.

Catalytic Applications of Benzophenone-Metal Complexes

The catalytic potential of metal complexes is a significant area of chemical research. However, there are no documented studies on the catalytic applications of metal complexes formed with this compound-derived ligands. Research on the catalytic activity of benzophenone-related complexes is generally focused on derivatives with different substitution patterns.

Polymetallic Coordination Systems

The design and synthesis of polymetallic coordination systems, where multiple metal centers are linked by bridging ligands, is a specialized area of inorganic chemistry. There is no evidence in the current scientific literature to suggest that this compound has been utilized as a component in the construction of such polymetallic systems.

Integration into Advanced Materials Science Research

Photopolymerization and Photoinitiator Systems Utilizing Benzophenone (B1666685) Scaffolds

Benzophenone-based molecules are widely utilized as photoinitiators, substances that generate reactive species upon absorption of light to initiate polymerization. acs.orgchemrxiv.org They are archetypal Type II photoinitiators, which function via a bimolecular process. nih.govpolymerinnovationblog.com This process involves the photoinitiator in its excited state abstracting a hydrogen atom from a co-initiator or synergist, which is often a tertiary amine or an alcohol. nih.govpolymerinnovationblog.com This mechanism contrasts with Type I photoinitiators, which undergo unimolecular bond cleavage to form radicals directly. nih.govnih.gov The efficiency and versatility of benzophenone scaffolds have made them integral to applications such as the UV curing of coatings and films. chemrxiv.org

The process of radical generation by benzophenone-based Type II photoinitiators is a multi-step photochemical reaction. nih.govresearchgate.net

Photoexcitation: Upon absorbing ultraviolet (UV) light, the benzophenone molecule is promoted from its ground state to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. researchgate.netastm.org

Hydrogen Abstraction: In this excited triplet state, the benzophenone molecule abstracts a hydrogen atom from a hydrogen donor molecule (co-initiator), such as a tertiary amine. polymerinnovationblog.comresearchgate.net

Radical Formation: This hydrogen abstraction event results in the formation of two distinct radicals: a benzophenone ketyl radical and a radical derived from the co-initiator (e.g., an α-aminoalkyl radical). researchgate.netastm.org While the ketyl radical is relatively stable and less reactive in initiating polymerization, the co-initiator radical is highly reactive and efficiently initiates the free-radical polymerization of monomers like acrylates. astm.org

The generation of these radical species has been experimentally confirmed using techniques like electron paramagnetic resonance (EPR) spectroscopy, which can detect and characterize the radical adducts formed during the reaction. acs.org

Table 1: EPR Spectroscopy Hyperfine Values for Radical Adducts

| Monomer | Spin Trap | Hyperfine Value (aN) | Hyperfine Value (aH) |

|---|---|---|---|

| Pentaerythritol Tetraacrylate (PETA) | DMPO | 14.1 G | 21.2 G |

| 2-Hydroxyethyl Acrylate (HEA) | DMPO | 14.5 G | 21.5 G |

Data sourced from studies on benzophenone-based supramolecular photoinitiators confirming the trapping of carbon-centered radicals. acs.org

Achieving precise control over the rate of polymerization and the final architecture of the polymer network is critical for tailoring material properties. Benzophenone initiator systems offer several avenues for such control. The kinetics can be influenced by the polarity of the polymer matrix, which affects the reactivity of the benzophenone moiety. nih.gov

Furthermore, the choice of irradiation wavelength can be crucial. In studies on certain benzophenone-containing polymers, irradiation at 365 nm did not lead to network formation, whereas irradiation at a higher energy wavelength of 254 nm successfully created cross-linked networks. mdpi.com This demonstrates that wavelength can be a key parameter to control the cross-linking process. However, higher energy photons can also induce chain scission or degradation, highlighting a trade-off that must be managed. mdpi.com

A more sophisticated method for controlling polymerization involves localizing the photoinitiator through supramolecular self-assembly. By functionalizing dipeptides with benzophenone, researchers have created molecules that self-assemble into "gel noodles" or worm-like micelles in water. acs.orgchemrxiv.orgchemrxiv.org These supramolecular structures act as templates, confining the polymerization of acrylate monomers to the immediate vicinity of the assemblies. This spatial localization allows for fine-tuning of the material's mechanical properties, with demonstrated increases in the Young's modulus of up to two orders of magnitude, and enables the fabrication of intricate, mechanically robust structures. acs.orgchemrxiv.org

Table 2: Effect of Irradiation Wavelength on Benzophenone-Containing Polymer Networks

| Polymer Family | Irradiation Wavelength | Outcome |

|---|---|---|

| P(2-3-BP) (poly(alkenylnorbornenes)) | 365 nm | No network formation |

| P(2-3-BP) (poly(alkenylnorbornenes)) | 254 nm | Network formation via synergistic BP cross-linking and [2+2] cycloaddition |

| P(4-5-BP) (poly(oxonorbornene)) | 254 nm (>0.5 J·cm⁻²) | Degradation and chain scission |

Data illustrates the critical role of wavelength in controlling the outcome of photopolymerization with benzophenone-based systems. mdpi.com

Supramolecular Assembly and Host-Guest Interactions of Benzophenone Derivatives

The aromatic and hydrogen-bond-accepting nature of the benzophenone scaffold makes it an excellent building block for supramolecular chemistry. nih.gov By conjugating benzophenone with self-assembling motifs, particularly peptides, scientists have created novel systems with emergent functions based on host-guest interactions and organized assembly. nih.gov

For instance, benzophenone-functionalized diphenylalanine can self-assemble into nanostructured fibrils. nih.gov These supramolecular structures can act as photocatalysts where the organized assembly enhances the interaction between the benzophenone chromophore (the host) and substrate molecules (the guest), leading to improved catalytic performance compared to non-assembled benzophenone derivatives. nih.gov

In another example, the supramolecular assembly of benzophenone-alanine with copper ions leads to the formation of metallo-nanofibers. nih.gov These nanofibers exhibit remarkable laccase-like activity, capable of degrading phenolic pollutants. The organized structure of the nanofibers, featuring a Cu(I)-Cu(II) electron transfer system similar to the natural enzyme, is crucial for their high catalytic efficiency and substrate affinity. nih.gov This demonstrates the power of combining the photochemical properties of benzophenone with the structural control offered by supramolecular assembly to mimic complex biological systems.

Development of Functional Organic and Hybrid Materials

The integration of benzophenone derivatives into larger molecular or supramolecular systems has led to the development of a variety of functional materials. These materials leverage the photo-reactivity of the benzophenone core to achieve specific, targeted functions.

Hybrid organic-inorganic materials with enzyme-like properties have been created from the self-assembly of benzophenone-alanine and copper ions. nih.gov These biocompatible metallo-nanofibers serve as highly effective and stable catalysts for environmental remediation, specifically for the degradation of phenolic compounds. Their catalytic efficiency has been shown to be significantly higher than some commercial enzymes. nih.gov

Table 3: Catalytic Performance of BpA-Cu Nanofibers vs. Industrial Laccase

| Catalyst | Target Pollutant | Substrate Affinity | Catalytic Efficiency |

|---|---|---|---|

| BpA-Cu Nanofibers | 2,4-dichlorophenol | 4 times higher | 24% higher |

| Novozym 51003 (Industrial Laccase) | 2,4-dichlorophenol | Baseline | Baseline |

Comparison highlights the superior performance of the benzophenone-based supramolecular material in environmental remediation applications. nih.gov

Furthermore, the use of self-assembling benzophenone-dipeptide conjugates as supramolecular photoinitiators allows for the fabrication of advanced polymer materials with spatially resolved properties. acs.org Polymerizing monomers around these "gel noodle" templates produces mechanically robust, structured materials that can be handled and shaped into intricate designs, demonstrating a bottom-up approach to creating functional polymeric devices. acs.orgchemrxiv.org

Nanoscience and Nanomaterial Synthesis Applications

Benzophenone derivatives are increasingly being used in nanoscience for the bottom-up synthesis of functional nanomaterials. The ability to combine the photoactive benzophenone unit with molecules that undergo spontaneous self-assembly provides a powerful strategy for creating ordered nanostructures.

The synthesis of metallo-nanofibers from benzophenone-alanine and copper is a prime example of this approach. nih.gov These nanofibers are a form of nanomaterial with a high aspect ratio and a well-defined structure that gives rise to their catalytic properties. Similarly, the conjugation of benzophenone with diphenylalanine results in the self-assembly of nanostructured photocatalytic fibrils. nih.gov These examples show how the benzophenone moiety can be incorporated into peptide-based building blocks to drive the formation of one-dimensional nanostructures, including nanofibers and fibrils, with applications in catalysis and environmental science. nih.govnih.gov

Q & A

Q. What are the recommended synthetic routes for 2,2'-dimethoxybenzophenone with high purity?

The compound is typically synthesized via Friedel-Crafts acylation using methoxy-substituted phenol derivatives and benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification involves recrystallization from ethanol or methanol to achieve >90% purity, as confirmed by GC analysis . For higher purity (>98%), column chromatography with silica gel and ethyl acetate/hexane eluents is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy and hydroxyl group positions (e.g., δ 3.8–4.0 ppm for OCH₃ groups) .

- IR Spectroscopy : Key peaks include C=O stretching (~1640 cm⁻¹) and O-H stretching (~3400 cm⁻¹) .

- HPLC/GC : Used for purity validation, with GC preferred for volatile impurities and HPLC for non-volatile byproducts .

Q. How should researchers handle discrepancies in reported melting points (135–139.5°C)?

Variations may arise from polymorphic forms or residual solvents. Consistently dry samples at 60°C under vacuum for 24 hours to remove moisture. Compare results with certified reference standards (CAS RN: 131-54-4) and validate using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What non-covalent interactions influence the crystal structure of this compound?

X-ray crystallography reveals intramolecular hydrogen bonding between hydroxyl and methoxy groups (O-H⋯O distances: ~2.6 Å). Intermolecular π-π stacking (3.4–3.7 Å) between aromatic rings stabilizes the lattice . Computational studies (DFT) can model these interactions to predict solubility and reactivity .

Q. How can voltammetry elucidate the electrochemical behavior of this compound?

Cyclic voltammetry in acetonitrile shows two reduction peaks at -1.2 V and -1.5 V (vs. Ag/AgCl), corresponding to sequential electron transfer at the carbonyl group. Allyl alcohol enhances reversibility due to hydrogen bonding with hydroxyl groups . Optimize electrode size (e.g., 3 mm Pt disk) to minimize diffusion layer effects .

Q. What methodological strategies resolve contradictions between GC and HPLC purity results?

GC may underestimate high-molecular-weight impurities, while HPLC can miss volatile contaminants. Combine both methods with mass spectrometry (GC-MS/LC-MS) for cross-validation. For example, a GC-MS study identified residual benzoyl chloride (m/z 105) in batches reported as >99% pure by HPLC .

Application-Oriented Questions

Q. How does this compound function in UV absorption studies?

The compound exhibits strong UV-B absorption (λmax ~290 nm) due to conjugation between the benzophenone core and electron-donating methoxy/hydroxyl groups. It is used as a photostabilizer in polymer research, where controlled UV exposure experiments (e.g., 254 nm lamp, 10 mW/cm²) assess degradation kinetics .

Q. What safety protocols are critical given its potential endocrine-disrupting activity?

Studies classify it as a weak estrogen receptor binder (EC50 >100 µM). Use fume hoods for synthesis, wear nitrile gloves, and avoid skin contact. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Data Contradiction Analysis

Q. Why do computational models overestimate the stability of this compound compared to experimental data?

Density functional theory (DFT) often neglects solvent effects and crystal packing forces. For accurate predictions, incorporate implicit solvent models (e.g., PCM for acetonitrile) and compare results with thermogravimetric analysis (TGA) data, which shows decomposition onset at 250°C .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.